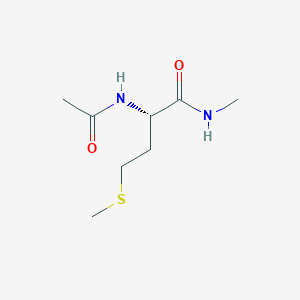

N~2~-Acetyl-N-methyl-L-methioninamide

Übersicht

Beschreibung

“N~2~-Acetyl-N-methyl-L-methioninamide” is a chemical compound . It has a molecular formula of C8H16N2O2S .

Molecular Structure Analysis

The molecular structure of N2-Acetyl-N-methyl-L-methioninamide consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Physical And Chemical Properties Analysis

N~2~-Acetyl-N-methyl-L-methioninamide has a molecular weight of 204.290 Da . It is a powder or crystal form . It has an optical activity of [α]20/D -21.0±1.0°, c = 1% in H2O . It is soluble in methanol .

Wissenschaftliche Forschungsanwendungen

Application in Antidiabetic Research

Scientific Field

Pharmacology and Endocrinology

Summary of Application

This compound has been investigated for its potential antidiabetic properties, particularly in enhancing glucose uptake and insulin secretion in cell lines.

Methods of Application

Experimental procedures involved the use of C2C12 and MIN6 cell lines, with the compound being administered at various concentrations. Glucose uptake and insulin secretion assays were conducted to measure the compound’s efficacy.

Results

The compound significantly increased glucose uptake by 150.45% and 156.00% of the control in C2C12 cells at a concentration of 100 μg/mL. Insulin secretion was enhanced by 3.47- and 3.92-fold of the control after administering seed extracts and AgNPs, respectively, at 100 μg/mL .

Application in Toxicology

Scientific Field

Toxicology and Public Health

Methods of Application

A systematic review was conducted focusing on the levels of urinary metabolites of acrylamide, including the compound , and their association with diseases.

Results

Findings suggest that the compound, as a metabolite of acrylamide, is associated with cardiovascular diseases and can serve as a biomarker for acrylamide intake .

Application in Drug Design

Scientific Field

Pharmaceutical Chemistry

Summary of Application

The acetylation of amino acids, including the compound, has been explored for the rational design of drugs targeting anion transporters.

Methods of Application

Research involved the modification of amino acids and testing their affinity and efficacy in targeting specific membrane transporters.

Results

The acetylation process successfully converted the amino acid into an anion, demonstrating a method for drug design .

Application in Genetic Research

Scientific Field

Genetics and Molecular Biology

Summary of Application

The compound has been utilized in buccal swab kits designed to yield high-quality genomic DNA and RNA for genetic analysis.

Methods of Application

Buccal cell sampling was performed using swabs containing the compound, which were then processed to isolate DNA and RNA.

Results

The use of the compound in swabs resulted in increased yields of pure, intact DNA and RNA, suitable for various genetic analyses .

Application in Computational Research

Scientific Field

Computer Engineering and Data Analysis

Summary of Application

The compound’s data has been used in computational models to predict its behavior and interactions in various biological systems.

Methods of Application

Advanced computational techniques, including machine learning algorithms, were employed to analyze the compound’s properties and predict its biological activities.

Results

The computational models provided insights into the compound’s potential applications and interactions, aiding in the design of further experimental studies .

Application in Energy Storage Research

Scientific Field

Energy Engineering and Sustainability

Summary of Application

Research has explored the use of the compound in second-use battery energy storage systems, focusing on sustainability gains.

Methods of Application

Studies involved the assessment of decommissioned electric vehicle batteries and the incorporation of the compound in enhancing their efficiency.

Results

The application demonstrated potential for increasing the sustainability and efficiency of energy storage systems .

This analysis provides a detailed overview of the diverse scientific applications of “N~2~-Acetyl-N-methyl-L-methioninamide” across various fields, highlighting its versatility and potential in research and development. Each application is distinct and contributes to the understanding and utilization of this compound in different scientific contexts.

Application in Anti-Inflammatory Drug Synthesis

Scientific Field

Medicinal Chemistry

Summary of Application

The compound has been studied for its role in the synthesis of anti-inflammatory drugs, specifically for joint diseases.

Methods of Application

Research focused on the amidation conditions of N2-Acetyl-N-methyl-L-methioninamide using TBTU and various bases for the synthesis of anti-inflammatory drugs.

Results

The study provided insights into reducing racemization during the synthesis process, which is vital for maintaining the drug’s efficacy .

Application in Synthesis of N-Acetylcysteine

Scientific Field

Pharmaceutical Synthesis

Summary of Application

An effective method for the high-yield synthesis of N-acetylcysteine, a drug used for various medical applications, has been proposed using this compound.

Methods of Application

The proposed method allows for the synthesis of N-acetylcysteine in a single-batch step, which is more efficient than the traditional multi-stage process.

Results

The method has shown potential to be considered as an alternative method for producing N-acetylcysteine, indicating the compound’s utility in drug synthesis .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-N-methyl-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c1-6(11)10-7(4-5-13-3)8(12)9-2/h7H,4-5H2,1-3H3,(H,9,12)(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAIMBFGJPZMHO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551688 | |

| Record name | N~2~-Acetyl-N-methyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-Acetyl-N-methyl-L-methioninamide | |

CAS RN |

29744-03-4 | |

| Record name | (2S)-2-(Acetylamino)-N-methyl-4-(methylthio)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29744-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-Acetyl-N-methyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)